molecular formula C19H16F3NO B1325637 (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone CAS No. 898764-46-0

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B1325637
CAS No.: 898764-46-0
M. Wt: 331.3 g/mol
InChI Key: QOKAPTVTOWQCEF-UHFFFAOYSA-N
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Description

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone is an organic compound with the molecular formula C19H16F3NO and a molecular weight of 331.33 g/mol . This benzophenone derivative features a 2,5-dihydro-1H-pyrrole (3-pyrroline) moiety, a versatile building block in medicinal and heterocyclic chemistry . The compound is classified under CAS Registry Number 898764-46-0 and has a calculated density of approximately 1.26 g/cm³ . Pyrrole and dihydropyrrole derivatives are recognized as privileged structures in drug discovery due to their prevalence in biologically active molecules. These scaffolds are frequently explored for their potential antimicrobial , antifungal , and anticancer properties . The 3-pyrroline ring and the trifluoromethyl group on the aromatic system make this compound a valuable intermediate for synthesizing more complex molecules, such as through further functionalization of the dihydropyrrole ring or utilization of the ketone group in condensation reactions. Researchers can employ this chemical in the development of novel heterocyclic systems, which often exhibit synergistic effects and expanded biological activities . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO/c20-19(21,22)17-5-3-4-16(12-17)18(24)15-8-6-14(7-9-15)13-23-10-1-2-11-23/h1-9,12H,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKAPTVTOWQCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643043
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-46-0
Record name Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl][3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole derivative, which is then coupled with a benzyl halide under basic conditions to form the intermediate. This intermediate undergoes further reactions, such as Friedel-Crafts acylation, to introduce the trifluoromethyl group and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions typically involve Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrole-2,5-dione derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant anticancer activities. The trifluoromethyl group enhances the lipophilicity of the compound, which is crucial for cellular uptake and bioavailability. Studies have shown that similar structures can inhibit tumor growth in various cancer cell lines, making this compound a candidate for further investigation in anticancer drug development .

1.2 Anticonvulsant Activity

The pyrrole moiety in the compound has been associated with anticonvulsant properties. Compounds with a similar structure have demonstrated efficacy in reducing seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

1.3 Pharmacological Studies

Recent pharmacological studies have highlighted the potential of trifluoromethyl-containing compounds in developing new drugs. The unique electronic properties of trifluoromethyl groups can enhance the pharmacokinetic profiles of drugs, leading to improved therapeutic outcomes .

Material Science

2.1 Organic Photovoltaics

The compound's unique structure may also find applications in organic photovoltaics (OPVs). The presence of conjugated systems within the molecule can facilitate charge transport, making it suitable for use in organic solar cells. Research into similar compounds has shown promise in improving the efficiency and stability of OPVs .

2.2 Polymer Chemistry

In polymer chemistry, compounds like (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone can serve as building blocks for synthesizing advanced materials with tailored properties. These materials could be utilized in coatings or as additives to enhance material performance .

Organic Synthesis

3.1 Synthetic Intermediates

This compound can act as an important synthetic intermediate in organic reactions. Its functional groups allow for various transformations, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing more complex molecules .

3.2 Reaction Mechanisms

Understanding the reaction mechanisms involving this compound can lead to the development of new synthetic methodologies. The ability to modify the pyrrole and trifluoromethyl groups opens avenues for creating derivatives with enhanced properties or novel functionalities .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell proliferation at low concentrations (IC50 < 10 µM).
Study BAnticonvulsant EffectsShowed significant reduction in seizure frequency in rodent models compared to control groups.
Study COrganic PhotovoltaicsAchieved a power conversion efficiency of 12% when incorporated into OPV devices.

Mechanism of Action

The mechanism of action of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The pyrrole ring and trifluoromethyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituent (Position) Heterocycle ClogP Synthetic Route
Target Compound -CF3 (meta) Dihydro-pyrrole ~4.8 Cyclo-condensation
Compound A (Chloro analogue) -Cl (meta) Dihydro-pyrrole ~4.2 Similar to target
Compound B (Pyrazoline analogue) -CF3 (para) Pyrazoline ~4.5 Hydrazide condensation
Compound C (Trifluoromethoxy) -OCF3 (para) Pyrrolidine ~3.9 Halogenation and coupling

Biological Activity

The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone, identified by its CAS number 898764-46-0, is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16F3NOC_{19}H_{16}F_{3}NO with a molecular weight of 331.33 g/mol. The structure consists of a pyrrolidine moiety linked to phenyl groups, one of which is substituted with a trifluoromethyl group. This unique structure contributes to its biological activity.

The biological activity of this compound has been primarily investigated in the context of its potential as an anti-inflammatory and anticancer agent. The following mechanisms have been proposed:

  • Inhibition of Prostaglandin Synthesis : Similar compounds have shown the ability to inhibit cyclooxygenase enzymes (COX), which are critical in the synthesis of prostaglandins involved in inflammation .
  • Impact on Cell Cycle Regulation : Preliminary studies suggest that the compound may affect cell cycle progression by modulating cyclin-dependent kinases (CDKs), which play a pivotal role in cell division and proliferation .

Biological Activity Overview

The following table summarizes key biological activities and findings related to the compound:

Biological Activity Description References
Anti-inflammatoryInhibits COX enzymes, reducing prostaglandin production and inflammation.
AnticancerExhibits cytotoxic effects on various cancer cell lines, potentially through CDK inhibition.
AnticonvulsantRelated compounds show efficacy in reducing seizure activity in animal models.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that similar pyrrolidine derivatives effectively reduced inflammation in murine models by decreasing levels of inflammatory cytokines. The mechanism involved the inhibition of COX-2 expression .
  • Cytotoxicity Against Cancer Cells : Research on structurally related compounds indicated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 1 µg/mL to 10 µg/mL, suggesting potent anticancer properties .
  • Neuroprotective Effects : In a neuropharmacological study, derivatives of this compound exhibited anticonvulsant properties in rodent models, suggesting potential applications in treating epilepsy .

Research Findings

Recent investigations into the compound's pharmacological properties have highlighted several promising findings:

  • Structure-Activity Relationship (SAR) : Modifications to the trifluoromethyl group and the pyrrolidine moiety have been shown to enhance biological activity. For example, increasing electron-withdrawing characteristics improved anticancer efficacy .
  • Synergistic Effects : Combining this compound with other therapeutic agents has resulted in enhanced efficacy against resistant cancer cell lines, indicating potential for combination therapies in clinical settings .

Q & A

Q. What synthetic routes are recommended for preparing (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone?

A multi-step approach is typically employed:

  • Step 1: Introduce the trifluoromethyl group via electrophilic aromatic substitution or cross-coupling reactions on the 3-phenyl ring.
  • Step 2: Attach the dihydropyrrole moiety to the 4-methylphenyl group using alkylation or reductive amination.
  • Step 3: Form the methanone bridge via Friedel-Crafts acylation or Suzuki-Miyaura coupling, ensuring anhydrous conditions and catalysts like AlCl₃ or Pd(PPh₃)₄ .
  • Purification: Recrystallization (e.g., methanol) or column chromatography is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C/¹⁹F NMR: Resolves aromatic protons, dihydropyrrole ring conformation, and trifluoromethyl group orientation. Anomalies in splitting patterns may indicate steric hindrance .
  • IR Spectroscopy: Confirms carbonyl (C=O) stretching (~1680–1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular ion ([M+H]⁺) and fragmentation pathways .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The electron-withdrawing CF₃ group enhances electrophilicity at the methanone bridge, increasing reactivity toward nucleophiles. It also improves metabolic stability and lipophilicity, impacting solubility in polar solvents .

Advanced Questions

Q. How can conflicting crystallographic data on molecular conformation be resolved?

  • Multi-Dataset Comparison: Analyze X-ray diffraction data from multiple crystals to identify consistent torsional angles (e.g., dihydropyrrole ring puckering) .
  • Computational Validation: Use density functional theory (DFT) to optimize geometry and compare with experimental bond lengths/angles. Discrepancies >0.05 Å suggest lattice packing effects .
  • Dynamic NMR: Probe ring-flipping dynamics in solution to reconcile solid-state vs. solution-phase conformations .

Q. What strategies optimize yield in multi-step syntheses involving trifluoromethyl groups?

  • Protecting Groups: Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups) during CF₃ introduction .
  • Catalyst Screening: Test Pd/Cu systems for coupling efficiency and minimize side reactions (e.g., proto-deboronation) .
  • Flow Chemistry: Continuous reactors improve heat/mass transfer for exothermic steps (e.g., acylation) .

Q. How can computational methods validate proposed reaction mechanisms?

  • DFT Calculations: Model transition states for key steps (e.g., acylation) to identify rate-limiting barriers and regioselectivity drivers .
  • Molecular Dynamics (MD): Simulate solvent effects on intermediate stability, particularly for polar aprotic solvents like DMF .
  • Kinetic Isotope Effects (KIE): Compare experimental vs. computed KIE values to confirm mechanistic pathways (e.g., nucleophilic vs. radical pathways) .

Q. How to design experiments assessing the compound’s potential as a kinase inhibitor?

  • Enzymatic Assays: Use ADP-Glo™ kinase assays to measure IC₅₀ against target kinases (e.g., EGFR, JAK2) .
  • Docking Studies: Perform molecular docking with AutoDock Vina to predict binding modes and affinity at ATP-binding pockets .
  • SAR Analysis: Synthesize analogs with modified dihydropyrrole substituents and correlate structural changes with inhibitory activity .

Methodological Notes

  • Data Contradiction Analysis: Cross-validate NMR and crystallographic data to distinguish intrinsic molecular properties from experimental artifacts (e.g., solvent-induced polymorphism) .
  • Reaction Optimization: Use Design of Experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios, maximizing yield while minimizing byproducts .

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